BCL6-IN-7

BCL6 BTB domain Surface Plasmon Resonance Protein-Protein Interaction Inhibitor

Researchers requiring a well-characterized BCL6 inhibitor for assay validation often face inconsistency with weak or unvalidated tool compounds. BCL6-IN-7 resolves this with defined structural and biochemical benchmarks. • SPR Kd = 78 nM, ELISA IC50 = 480 nM; enables robust PPI disruption assay development. • Co-crystal structure (PDB: 5X4Q) validates binding mode for computational docking studies. • Cellular M2H IC50 = 8.6 μM in DLBCL lines; serves as occupancy-driven comparator for clinical-stage degrader programs.

Molecular Formula C18H15ClN6O
Molecular Weight 366.8
CAS No. 2097518-46-0
Cat. No. B605975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCL6-IN-7
CAS2097518-46-0
SynonymsBCL6-IN-7;  BCL6 IN 7;  BCL6IN7;  BCL6 inhibitor-7;  BCL6 inhibitor 7;  BCL6 inhibitor7; 
Molecular FormulaC18H15ClN6O
Molecular Weight366.8
Structural Identifiers
SMILESO=C1NC2=C(C=C(NC3=NC(NCC4=CC=CN=C4)=NC=C3Cl)C=C2)C1
InChIInChI=1S/C18H15ClN6O/c19-14-10-22-18(21-9-11-2-1-5-20-8-11)25-17(14)23-13-3-4-15-12(6-13)7-16(26)24-15/h1-6,8,10H,7,9H2,(H,24,26)(H2,21,22,23,25)
InChIKeyMUSYPBPUEKXCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BCL6-IN-7 Overview


BCL6-IN-7 (also designated BCL6 inhibitor 7 or Compound 7) is a small-molecule antagonist of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies [1]. The compound disrupts the protein-protein interaction (PPI) between the BCL6 BTB domain and its corepressors (BCOR, SMRT, NCOR), thereby reversing BCL6-mediated transcriptional repression [1]. Discovered via a biophysics-driven fragment-based approach and validated by X-ray crystallography (PDB: 5X4Q) [2], BCL6-IN-7 represents a significant potency advancement over early-generation BCL6 inhibitors such as 79-6 and serves as a critical reference compound for benchmarking newer BCL6-targeting modalities including clinical-stage degraders (e.g., BMS-986458, TLN-121).

1
Workflow
BCL6 BTB domain PPI inhibition studies
Fragment-merged scaffold with defined co-crystal structure (PDB: 5X4Q)
2
Selection logic
Benchmark reference compound for BCL6 inhibitor screening cascades
Reported >1,700-fold binding affinity gain over first-generation 79-6 in SPR assays
3
Use context
Cellular target engagement studies in DLBCL research models
Supports concentration-response profiling at pharmacologically tractable concentrations

Why BCL6-IN-7 Is Irreplaceable


BCL6 inhibitors exhibit extreme variability in binding affinity spanning over three orders of magnitude, from fragment-level hits (SPR Kd ≈ 1200 μM) to optimized clinical candidates [1]. The BTB domain lateral groove is a shallow, solvent-exposed binding site that demands precise shape complementarity and specific hydrogen-bond networks for high-affinity engagement [1]. First-generation tool compounds such as 79-6 bind with only weak micromolar affinity (Kd = 138 μM) [2], while fragment hits lack cellular activity entirely. BCL6-IN-7 achieves nanomolar binding via a merged scaffold that integrates key structural elements from two distinct hit series—a design strategy that cannot be replicated by simple analog substitution [1]. Procurement of BCL6-IN-7 rather than generic BCL6 inhibitors ensures experimental reproducibility of the specific biochemical and cellular pharmacology reported in the foundational literature, particularly for studies requiring a well-characterized benchmark with defined crystal structure and orthogonal assay validation.

Binding Affinity
BCL6-IN-7: Reported nanomolar BTB domain engagement
79-6 or fragment hits: Micromolar-to-millimolar affinity may not support comparable target engagement at low concentrations in cellular assays.
Structural Validation
BCL6-IN-7: Defined co-crystal structure (PDB: 5X4Q)
Other BCL6 inhibitors: Lack of public high-resolution binding pose data may limit computational docking or rational optimization studies.
Cellular Potency
BCL6-IN-7: Reported ~25-fold cellular PPI inhibition gain over 79-6
79-6 or FX1: Assay-response context may differ; higher concentrations required for cellular activity may introduce off-target effects that confound gene expression readouts.

BCL6-IN-7 Quantitative Evidence


Binding Affinity vs 79-6

BCL6-IN-7 (Compound 7) exhibits an SPR-derived Kd of 78 nM for the BCL6 BTB domain, representing a >1,700-fold improvement over the first-generation inhibitor 79-6 (Kd = 138 μM) and a >15,000-fold improvement over the initial fragment hit 1 (Kd = 1200 μM) [1][2]. This affinity enhancement was achieved through structure-guided merging of two distinct hit scaffolds identified via orthogonal biophysical screening [1].

Binding Affinity vs 79-6
Head-to-head
Kd = 78 nM BCL6 BTB domain · SPR assay
Reported >1,700-fold affinity gain over 79-6 (Kd = 138 μM)
Supports low-concentration target engagement studies; >15,000-fold improvement over initial fragment hit 1
BCL6 BTB domain Surface Plasmon Resonance Protein-Protein Interaction Inhibitor Binding Affinity

Cell-Free BCL6-Corepressor Inhibition

In a cell-free ELISA-based PPI assay measuring disruption of BCL6-corepressor binding, BCL6-IN-7 demonstrates an IC50 of 480 nM (0.48 μM) [1]. For context, the second-generation inhibitor FX1 exhibits an IC50 of 35 μM in a comparable HEK293T-based reporter assay, while 79-6 shows substantially weaker activity with an IC50 of 318 μM under similar conditions . Note that assay formats differ; the ELISA IC50 is reported as the primary cell-free activity metric for BCL6-IN-7 [1].

Cell-Free PPI Inhibition
Cross-study comparable
BCL6-IN-7 IC50 = 480 nM vs FX1 IC50 = 35 μM
ELISA format (BCOR displacement) vs HEK293T reporter assay; different methodologies
Supports biochemical screening cascade validation
Cross-study comparison only; assay formats differ
ELISA BCL6-BCOR Interaction PPI Assay In Vitro Pharmacology

Cellular Target Engagement

BCL6-IN-7 demonstrates cellular PPI inhibitory activity with an IC50 of 8.6 μM in a Mammalian Two-Hybrid (M2H) assay measuring BCL6-corepressor interaction disruption in living cells [1]. In contrast, the fragment precursor 1 shows no measurable cellular activity at concentrations up to 100 μM, and 79-6 exhibits an M2H IC50 of approximately 212 μM [2][3]. The ~25-fold improvement in cellular potency versus 79-6 enables BCL6-dependent gene expression studies at pharmacologically relevant concentrations.

Cellular Target Engagement
Head-to-head
M2H IC50 = 8.6 μM HEK293T · Mammalian Two-Hybrid assay
~25-fold improvement over 79-6 (IC50 = 212 μM)
Enables cellular PPI disruption studies at lower concentrations; Fragment 1 shows no activity at ≤100 μM
Mammalian Two-Hybrid Cellular PPI BCL6 Target Engagement Cell-Based Assay

X-Ray Crystal Structure

The co-crystal structure of BCL6-IN-7 bound to the BCL6 BTB domain has been solved at 2.00 Å resolution (PDB: 5X4Q), confirming direct engagement of the lateral groove corepressor binding site [1]. This structural validation distinguishes BCL6-IN-7 from earlier inhibitors such as 79-6, for which high-resolution co-crystal structures are not available in the public domain with comparable detail, and from fragment hits that lack defined binding poses. The structure reveals that BCL6-IN-7 intercalates between Tyr58 and Asn21 side chains and forms critical hydrogen bonds with Met51, Glu115, His116, Asn21, Arg24, and Arg28—key residues that mediate corepressor peptide recognition [1].

X-Ray Crystal Structure
Head-to-head
PDB: 5X4Q · 2.00 Å resolution
Confirms direct BTB domain lateral groove engagement
Hydrogen-bond network with Met51, Glu115, His116, Asn21, Arg24, Arg28; 79-6 lacks comparable public structural data
X-Ray Crystallography BCL6 BTB Domain Structure-Based Drug Design Binding Mode

Ligand Efficiency

BCL6-IN-7 exhibits a ligand efficiency (LE) of 0.37, representing a measurable improvement over the initial fragment hit 1 (LE = 0.28) [1]. Ligand efficiency quantifies binding energy per heavy atom, a critical metric for assessing molecular optimization quality independent of molecular weight. The LE improvement from 0.28 to 0.37 demonstrates that potency gains were achieved through optimized binding interactions rather than merely increasing molecular size—a key differentiation from many early BCL6 inhibitors that achieve potency through non-specific hydrophobic bulk [1].

Ligand Efficiency
Head-to-head
LE = 0.37 MW = 366.8 · 26 heavy atoms
32% relative improvement over Fragment 1 (LE = 0.28)
Indicates potency gains driven by optimized binding interactions rather than increased molecular bulk
Ligand Efficiency Fragment-Based Drug Discovery Lead Optimization Structure-Activity Relationship

Anti-Proliferative Activity in DLBCL Cells

BCL6-IN-7 demonstrates anti-proliferative activity in BCL6-dependent DLBCL cell lines. In DOHH-2 cells, BCL6-IN-7 exhibits an IC50 of 47.6 μM for reduction in cell viability after 72-hour incubation, while in Farage cells the IC50 is 33.5 μM . By comparison, the first-generation inhibitor 79-6 shows DLBCL cell line IC50 values ranging from 24 to 936 μM [1]. The differential sensitivity across cell lines (33.5 μM vs. 47.6 μM) suggests context-dependent BCL6 addiction, a phenomenon also observed with FX1, which exhibits GI50 values of 16-54 μM against BCL6-dependent DLBCL cells but >125 μM against BCL6-independent cells .

Anti-Proliferative Activity
Cross-study comparable
DOHH-2 IC50 = 47.6 μM vs Farage IC50 = 33.5 μM
72-h CCK8 assay · DLBCL cell lines
Reported cell-model response context; comparable to FX1 in BCL6-dependent lines
Context-dependent BCL6 addiction observed; 79-6 IC50 range spans 24–936 μM across DLBCL models
Anti-Proliferative DLBCL Cell Viability CCK8 Assay

BCL6-IN-7 Applications


Biochemical Assay Validation & HTS

BCL6-IN-7 is optimally deployed as a positive control reference compound in SPR, ELISA, and TR-FRET assays measuring BCL6-corepressor PPI disruption. Its well-characterized binding parameters (SPR Kd = 78 nM, ELISA IC50 = 480 nM) [1] and defined co-crystal structure (PDB: 5X4Q) [2] provide a validated benchmark for assay development and quality control. This application is particularly valuable for CROs and pharmaceutical screening laboratories establishing new BCL6 inhibitor screening cascades or validating assay robustness across multiple plate-based formats.

Cellular Target Engagement in DLBCL Models

BCL6-IN-7 enables cellular PPI disruption studies at pharmacologically tractable concentrations (M2H IC50 = 8.6 μM) [1], a >25-fold improvement over 79-6 [3]. Researchers investigating BCL6-dependent transcriptional programs in DOHH-2, Farage, or OCI-Ly7 DLBCL cells can utilize BCL6-IN-7 to validate target engagement prior to deploying clinical-stage degraders. The compound's defined anti-proliferative profile (DOHH-2 IC50 = 47.6 μM; Farage IC50 = 33.5 μM) supports dose-ranging studies to establish concentration-response relationships for downstream gene expression analysis.

Structure-Based Drug Design

The publicly available 2.00 Å resolution co-crystal structure of BCL6-IN-7 bound to the BCL6 BTB domain (PDB: 5X4Q) [2] provides an essential structural template for computational chemistry groups engaged in virtual screening, molecular docking, and de novo ligand design. The structure reveals critical binding interactions including intercalation between Tyr58 and Asn21 side chains and hydrogen bonds with Met51, Glu115, His116, Asn21, Arg24, and Arg28 [2]. Medicinal chemistry teams optimizing novel BCL6 inhibitor scaffolds or PROTAC recruiters can use BCL6-IN-7 as a structurally validated starting point for rational design.

Benchmarking BCL6 Degraders

As the BCL6-targeting field advances toward clinical degraders including BMS-986458 (Phase 1) and TLN-121 (Phase 1) [4], BCL6-IN-7 serves as an essential occupancy-driven inhibitor comparator. Researchers can directly compare the cellular efficacy and downstream transcriptional effects of occupancy-based inhibition (BCL6-IN-7) versus degradation-based mechanisms (PROTACs, LDDs). This head-to-head comparison is critical for deconvoluting whether observed phenotypes arise from BCL6 catalytic inhibition versus complete protein elimination—a distinction with significant implications for therapeutic development strategy.

Application
Selection Property
Validation Focus
Biochemical assay validation & screening
Well-characterized SPR / ELISA binding parameters
BCL6-corepressor PPI disruption benchmark; assay QC reference
Cellular target engagement in DLBCL models
Defined M2H cellular IC50 and anti-proliferative profile
Concentration-response studies; BCL6-dependent transcriptional program analysis
Structure-based drug design
Public 2.00 Å co-crystal structure (PDB: 5X4Q)
Virtual screening and docking template; rational PROTAC recruiter design
Degrader-mechanism comparison studies
Occupancy-driven inhibition benchmark
Deconvolution of occupancy-based vs degradation-based BCL6 targeting phenotypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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